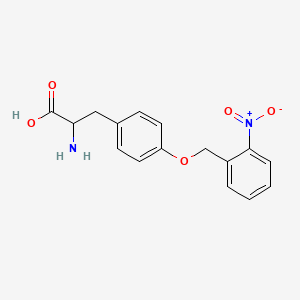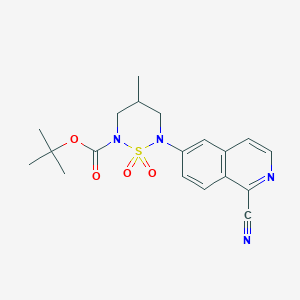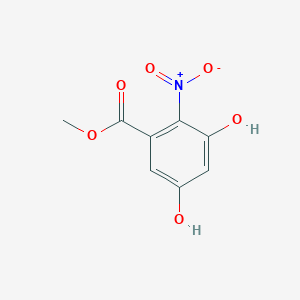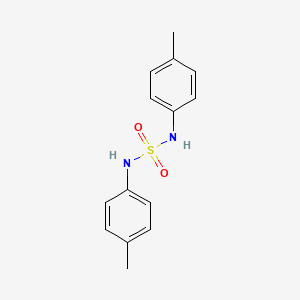![molecular formula C18H39F3N4O10S6 B13667208 N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including amino, sulfonamide, and disulfide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of amino and sulfonamide groups via nucleophilic substitution reactions.
Step 3: Formation of disulfide bonds through oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Control of temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to disulfides.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions involving amino and sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Disulfides.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Bioconjugation: Use in the modification of biomolecules for research purposes.
Drug development:
Medicine
Therapeutic agents: Investigation of its potential as a drug candidate for various diseases.
Diagnostic tools: Use in the development of diagnostic assays.
Industry
Materials science:
Biotechnology: Use in the production of biotechnological products.
作用機序
The mechanism of action of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to active sites: of enzymes, inhibiting or activating their function.
Modulation of signaling pathways: by interacting with receptors on cell surfaces.
類似化合物との比較
Similar Compounds
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide.
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide; trifluoroacetic acid.
Uniqueness
The uniqueness of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C18H39F3N4O10S6 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H38N4O8S6.C2HF3O2/c17-1-3-19-33(25,26)7-5-29-9-13(21)15(23)11-31-32-12-16(24)14(22)10-30-6-8-34(27,28)20-4-2-18;3-2(4,5)1(6)7/h13-16,19-24H,1-12,17-18H2;(H,6,7) |
InChIキー |
XMSDUUWVRRQTDU-UHFFFAOYSA-N |
正規SMILES |
C(CNS(=O)(=O)CCSCC(C(CSSCC(C(CSCCS(=O)(=O)NCCN)O)O)O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)



![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)


